5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl and phenylethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the Dimroth rearrangement, which is an isomerization process that involves the relocation of heteroatoms within the heterocyclic system. This rearrangement can be catalyzed by acids, bases, or heat . Another method involves the reaction of appropriate starting materials under specific conditions, such as heating or diazotization reactions .
Chemical Reactions Analysis
5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and other nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways. For example, when used as a ligand in metal complexes, it can coordinate with metal ions through its nitrogen atoms, forming stable complexes that exhibit specific biological activities . The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but lacks the phenylethyl substituent.
5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains tert-butyl groups instead of methyl and phenylethyl groups.
5,7-diphenyl-1,2,4-triazolo[1,5-a]pyrimidine: Features phenyl groups instead of methyl and phenylethyl groups. The uniqueness of this compound lies in its specific substituents, which can influence its chemical and biological properties.
Properties
IUPAC Name |
5,7-dimethyl-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-10-12(2)19-15(16-11)17-14(18-19)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICYGOZQDJSIID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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